molecular formula C17H10F3N3S B5812619 3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5812619
M. Wt: 345.3 g/mol
InChI Key: RYBHFEYHTQATII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrazolo[1,5-a]pyrimidines, including the 3-phenyl-5-(2-thienyl)-7-(trifluoromethyl) variant, have been synthesized and characterized for their unique chemical properties. The synthesis methods often involve condensation reactions with various amines and diketones, yielding diverse derivatives with potential biological activity (Shaaban, 2008), (Abdelhamid & Gomha, 2013).

Biological Activities

  • Anti-Inflammatory and Analgesic Properties : Some derivatives of pyrazolo[1,5-a]pyrimidines have shown significant anti-inflammatory and analgesic activities. For instance, certain compounds within this class exhibited comparable effects to standard drugs like indomethacin in reducing inflammation (Shaaban et al., 2008).
  • Antimicrobial Effects : There's evidence suggesting that these compounds have antimicrobial properties. Studies have shown that certain pyrazolo[1,5-a]pyrimidines exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Song Xin-jian, 2013), (El-sayed et al., 2017).
  • Antitumor Activities : Research has demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives possess notable antitumor properties. For instance, specific compounds have shown inhibitory effects against human lung adenocarcinoma and gastric cancer cell lines (Liu Jin Liu et al., 2020).

Structural and Crystallographic Studies

  • The crystal structure of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied. These analyses provide insights into the molecular geometry and potential interaction sites for biological activity (El Fal et al., 2015), (El Fal et al., 2015).

properties

IUPAC Name

3-phenyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3S/c18-17(19,20)15-9-13(14-7-4-8-24-14)22-16-12(10-21-23(15)16)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBHFEYHTQATII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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